Mannide monooleate

説明

Mannide Monooleate is a lipophilic surfactant . It is also a non-ionic surface active emulsifier . It is used as an emulsifying agent in Freund’s incomplete adjuvant .

Synthesis Analysis

Mannide Monooleate is used as an emulsifying agent in Freund’s incomplete adjuvant to form the water-in-oil (W/O) emulsion .Molecular Structure Analysis

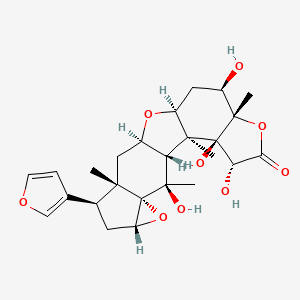

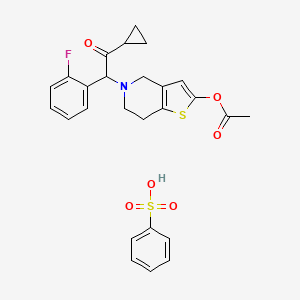

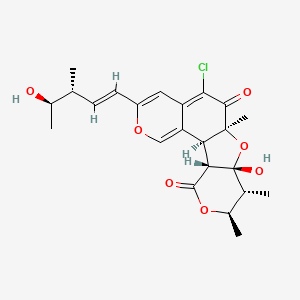

Mannide Monooleate has a molecular formula of C24H44O6 . It has an average mass of 444.602 Da and a monoisotopic mass of 444.308716 Da . The molecular structure of Mannide Monooleate was characterized by TLC and GC, and individual components were identified by mass spectrometry .Chemical Reactions Analysis

Mannide Monooleate can be hydrolyzed under strong acid or strong alkali conditions . It can also be oxidized . It reacts with oxoacids and carboxylic acids to form esters plus water .Physical And Chemical Properties Analysis

Mannide Monooleate is a clear yellow to brown liquid . It is insoluble in water . It is stable under normal conditions, but it can easily hydrolyze under strong acid or strong alkali conditions . It can also be easily oxidized .科学的研究の応用

Metabolic Fate and Adjuvanticity

- Mannide monooleate, when used in a mineral oil emulsion, is metabolically processed differently in rats and monkeys. It is incorporated into various lipid classes or eliminated in urine, with significant retention at the injection site over time (Bollinger, 1970).

- A derivative of mannide monooleate, identified from a mannitol-oleic acid mixture, demonstrated high adjuvanticity. This oligosaccharide oleate ester, with an average molecular weight of 2850, induced strong antibody responses in mice without base oil (Oda et al., 2004).

Emulsion Formulation and Surface Activity

- Mannide monooleate is a key component in Freund's Incomplete Adjuvant (FIA), a water-in-oil emulsion used in vaccine therapy. Its interaction with proteins like ovalbumin significantly affects the surface activity and stability of the emulsion (Williams & Mahaguna, 1998).

- It was found that mannide monooleate fractions from Arlacel A have varying densities, stabilities, and toxicities, with the monooleate fraction showing significant tissue toxicity upon intradermal injection in guinea pigs (Berlin & Wyman, 1971).

Characterization and Safety Considerations

- Analysis of mannide monooleate emulsifier showed varied contents of diesters, monoesters, and polymeric carbohydrate material. Its composition greatly influences its UV absorption and susceptibility to hydrolysis, which are crucial for safe and effective use in pharmaceutical applications (O’Neill et al., 1972).

- In a safety evaluation, mannide monooleate-based adjuvants, Montanide ISA 51 VG and Montanide ISA 720 VG, demonstrated their applicability in human therapeutic vaccines without significant accumulation in major organs (Ascarateil et al., 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)31-24-23(29)22(28)21(27)19(18-25)30-24/h9-10,19,21-25,27-29H,2-8,11-18H2,1H3/b10-9-/t19-,21-,22+,23+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXUAZKGQZPOBZ-SAXJAHGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3S,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (Z)-octadec-9-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

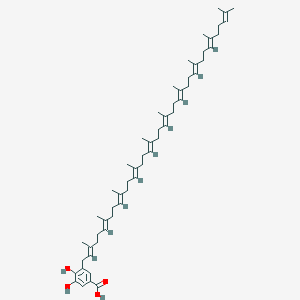

![1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262467.png)

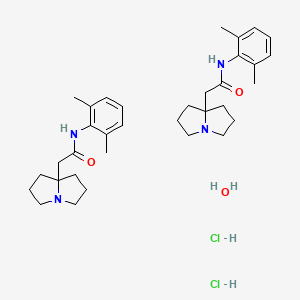

![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1262472.png)

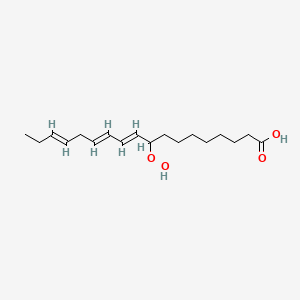

![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B1262476.png)